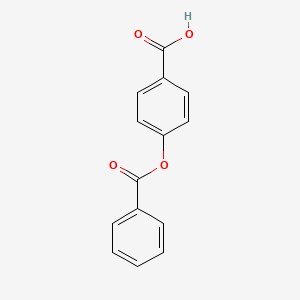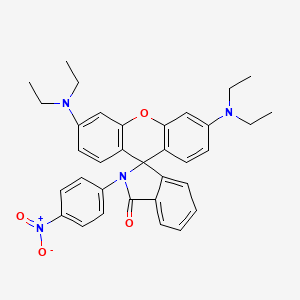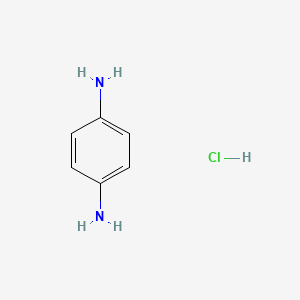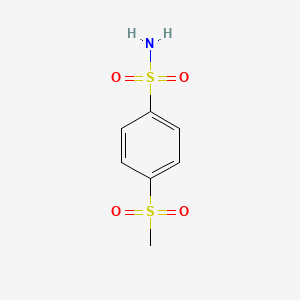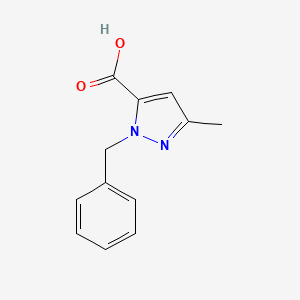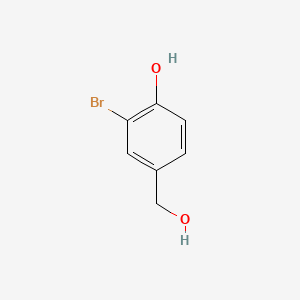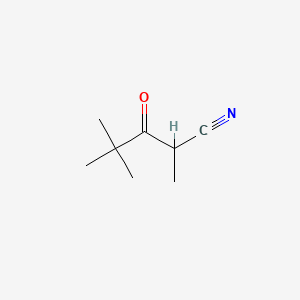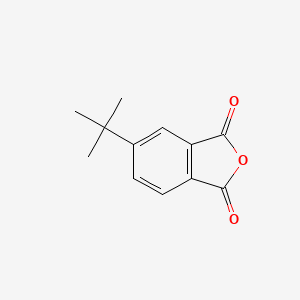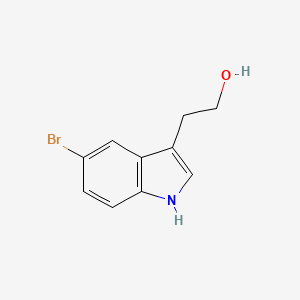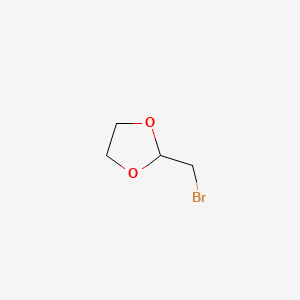
2-ブロモメチル-1,3-ジオキソラン
説明
2-Bromomethyl-1,3-dioxolane (2-BrMeDox) is an organic compound that is commonly used as a reagent in organic synthesis. It is a colorless liquid with a sweet odor and is soluble in polar solvents. It is a versatile and valuable reagent for the synthesis of a variety of compounds, including heterocycles, polymers, and pharmaceuticals.
科学的研究の応用
有機合成
2-ブロモメチル-1,3-ジオキソランは、有機合成において試薬として頻繁に使用されます . これは、さまざまな反応に関与して新しい化合物を形成し、有機分子の多様性と複雑さに貢献します。
α、β-不飽和アルデヒドの調製
この化合物は、α、β-不飽和アルデヒドの調製に使用できます . これらのタイプのアルデヒドは、有機化学および生化学において重要であり、さまざまな反応に関与し、多くの他の化合物の前駆体として役立ちます。
モノアセタールの合成
2-ブロモメチル-1,3-ジオキソランは、1,4-ジアルデヒドモノアセタールの合成にも使用できます . モノアセタールは、有機合成において保護基として頻繁に使用されるアセタールの種類です。
モノマーの合成
この化合物は、モノマーの合成に使用できます . モノマーは、ポリマーを形成するために結合できる小さな分子であり、ポリマーは材料科学、生物学、医学において幅広い用途を持つ大きく複雑な分子です。
化学合成におけるビルディングブロック
2-ブロモメチル-1,3-ジオキソランは、より複雑な有機化合物の合成におけるビルディングブロックとして役立ちます . その構造により、さまざまな他の化合物と反応することができ、化学合成において汎用性の高いツールになります。
研究開発
特定の用途に加えて、2-ブロモメチル-1,3-ジオキソランは、研究開発においても一般的に使用されます . 科学者は、この化合物を用いて新しい反応を探求し、新しい合成方法を開発し、新しい化学現象を発見することができます。
作用機序
Target of Action
It’s known that this compound can react with magnesium in tetrahydrofuran to form a corresponding grignard reagent , which is a powerful tool in organic synthesis and can react with a wide range of substrates.
Mode of Action
2-Bromomethyl-1,3-dioxolane reacts readily with magnesium in tetrahydrofuran to form the corresponding Grignard reagent . This Grignard reagent can be used as a novel and efficient d2-synthon in organic synthesis . The unusual stability of this reagent even allows the addition to unreactive carbohydrate ketones at elevated temperatures .
Biochemical Pathways
It’s known that this compound is used in the synthesis of 1,4-benzoxazepine (bzo) compounds , which suggests it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (80-82 °c/27 mmhg) and density (1613 g/mL at 25 °C) are known . These properties can influence its pharmacokinetics, including its absorption and distribution within the body.
Result of Action
Its use in the synthesis of 1,4-benzoxazepine (bzo) compounds suggests that it may contribute to the biological activities of these compounds.
Action Environment
The action of 2-Bromomethyl-1,3-dioxolane can be influenced by environmental factors such as temperature and the presence of other reactants. For example, it reacts readily with magnesium in tetrahydrofuran . Its stability allows for reactions even at elevated temperatures .
生化学分析
Biochemical Properties
2-Bromomethyl-1,3-dioxolane plays a significant role in biochemical reactions, particularly in the synthesis of 1,4-benzoxazepine compounds . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions with biomolecules such as amino acids and nucleotides. These interactions can lead to the formation of covalent bonds, altering the structure and function of the target biomolecules.
Cellular Effects
The effects of 2-Bromomethyl-1,3-dioxolane on cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s reactivity allows it to interact with cellular proteins, potentially inhibiting or activating enzymes involved in metabolic pathways. These interactions can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Bromomethyl-1,3-dioxolane exerts its effects through covalent modification of biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This can result in enzyme inhibition or activation, as well as alterations in gene expression. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromomethyl-1,3-dioxolane can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to 2-Bromomethyl-1,3-dioxolane can lead to cumulative effects on cellular function, including potential cytotoxicity and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2-Bromomethyl-1,3-dioxolane in animal models vary with dosage . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxicity. Studies have shown that high doses of 2-Bromomethyl-1,3-dioxolane can cause adverse effects such as gastrointestinal irritation, respiratory distress, and central nervous system depression . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Bromomethyl-1,3-dioxolane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that can participate in metabolic processes. These reactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromomethyl-1,3-dioxolane is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its accumulation in specific cellular compartments. This distribution can influence the compound’s localization and activity, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of 2-Bromomethyl-1,3-dioxolane is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s activity and function, allowing it to exert its effects in specific cellular contexts.
特性
IUPAC Name |
2-(bromomethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIIJIDEWWXQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063431 | |
| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-63-8 | |
| Record name | 2-(Bromomethyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromomethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



